molecular formula C10H10N2O4 B3010982 n-(2-Nitrophenyl)-3-oxobutanamide CAS No. 90915-86-9

n-(2-Nitrophenyl)-3-oxobutanamide

Cat. No. B3010982
CAS RN: 90915-86-9
M. Wt: 222.2
InChI Key: ZBRNSHANCDLJAA-UHFFFAOYSA-N
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Description

The compound “n-(2-Nitrophenyl)-3-oxobutanamide” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the synthesis of N-(2-hydroxy-5-nitrophenyl) acetamide, N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide by incubating Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol . Another study reported the synthesis of N,N’-substituted-bis- (2-nitrophenyl amines) in short reaction time and high yields in DABCO-based ionic liquids .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-rays diffraction technique . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This amidation reaction was found to be widely applicable to the synthesis of primary, secondary, and tertiary amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the physical–chemical characteristics of the prepared blank PIMs with different Versatic acid 10 were further characterized by using attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), contract angle measurements and electro-chemical impedance spectroscopy (EIS) .

Scientific Research Applications

Structure and Bonding Characteristics

N-aryl-2-chloro-3-oxobutanamides, closely related to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrate interesting bonding characteristics. They form intermolecular hydrogen bonds in the solid state, which are disrupted in solution, indicating a structural transformation between these states. Such characteristics could be relevant for materials science and crystallography studies (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).

Chemical Synthesis and Reaction Pathways

The synthesis of N-Propenyl-3-oxobutanamides, similar to N-(2-Nitrophenyl)-3-oxobutanamide, has been explored for creating bicyclic structures like 3-azabicyclo[3.1.0]hexan-2-ones. This highlights its role in synthetic chemistry for constructing complex molecular architectures (Asahi & Nishino, 2009).

Photoreactivity and Dimerization

The N-alkyl derivative of N-(2-Nitrophenyl)-3-oxobutanamide demonstrates intriguing photoreactivity. Its derivatives, when exposed to light, undergo dimerization and have shown significant antimicrobial and antioxidant activities. Such photochemical properties could be valuable in developing novel photoactive materials and antimicrobial agents (Yaylı et al., 2006).

Applications in Organic Synthesis

Research indicates that 4-oxobutenamides, structurally related to N-(2-Nitrophenyl)-3-oxobutanamide, are valuable in organic synthesis, especially in rhodium-catalyzed conjugate addition reactions. This suggests potential applications in developing pharmaceuticals and other complex organic molecules (Zigterman et al., 2007).

Electrochemical Analysis

Studies involving compounds like Nimesulide, which share a nitro group similar to N-(2-Nitrophenyl)-3-oxobutanamide, reveal their electrochemical characteristics. This suggests potential applications in developing electroanalytical methods for compound detection and quantification (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Photocatalytic Degradation

Research on Cu2O/TiO2 p-n heterojunction network catalysts, involving compounds with nitrophenyl groups similar to N-(2-Nitrophenyl)-3-oxobutanamide, demonstrates their efficiency in degrading organic pollutants like p-nitrophenol. This suggests potential environmental applications in water treatment and pollution control (Yang et al., 2010).

Safety And Hazards

The safety and hazards information for similar compounds is usually provided in their respective safety data sheets .

Future Directions

The future directions in the research of similar compounds include the development of new synthesis methods and the exploration of their potential applications in various fields .

properties

IUPAC Name

N-(2-nitrophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-4-2-3-5-9(8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNSHANCDLJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920069
Record name N-(2-Nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Nitrophenyl)-3-oxobutanamide

CAS RN

90915-86-9
Record name N-(2-Nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
NT Pokhodylo, OY Shyyka, MD Obushak - Chemistry of Heterocyclic …, 2018 - Springer
A convenient method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones has been …
Number of citations: 20 link.springer.com
SV Ley, SC Smith, PR Woodward - Tetrahedron, 1992 - Elsevier
The use of t-butyl-3-oxobutanthioate (1) and t-butyl 4-diethylphosphono-3-oxobutanthioate (2) for the preparation of homologated derivatives suitable for amination in the presence of …
Number of citations: 170 www.sciencedirect.com
Z Cong, H Nishino - Synthesis, 2008 - thieme-connect.com
The oxidation of methoxynaphthalenes with manganese (III) acetate in the presence of N-aryl-3-oxobutanamides gave the directly 3-oxobutanamide-substituted methoxynaphthalenes …
Number of citations: 9 www.thieme-connect.com
M Iman, A Davood, M Lotfinia, G Dehqani… - Iranian Journal of …, 2016 - ncbi.nlm.nih.gov
Design, Synthesis and Anti-Tubercular Activity of Novel 1, 4-Dihydropyrine-3, 5-Dicarboxamide Containing 4(5)-Chloro-2-Ethyl- 5(4)-Imidazolyl Moiety - PMC Back to Top Skip to main …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Habib - 2017
Number of citations: 0

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